N-(5-Methyl-1,3-thiazol-2-YL)piperidine-3-carboxamide
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Overview
Description
N-(5-Methylthiazol-2-yl)piperidine-3-carboxamide is a compound that features a thiazole ring and a piperidine ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylthiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of 5-methylthiazole with piperidine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-(5-Methylthiazol-2-yl)piperidine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylthiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(5-Methylthiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving thiazole and piperidine rings.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(5-Methylthiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylthiazol-2-yl)piperidine-4-carboxamide
- N-(5-Methylthiazol-2-yl)piperidine-2-carboxamide
- N-(5-Methylthiazol-2-yl)piperidine-3-sulfonamide
Uniqueness
N-(5-Methylthiazol-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The position of the carboxamide group on the piperidine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H15N3OS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C10H15N3OS/c1-7-5-12-10(15-7)13-9(14)8-3-2-4-11-6-8/h5,8,11H,2-4,6H2,1H3,(H,12,13,14) |
InChI Key |
IRDFFYBOIKFODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCCNC2 |
Origin of Product |
United States |
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